molecular formula C6H5INO5P B14636621 (2-Iodo-5-nitrophenyl)phosphonic acid CAS No. 54185-81-8

(2-Iodo-5-nitrophenyl)phosphonic acid

Katalognummer: B14636621
CAS-Nummer: 54185-81-8
Molekulargewicht: 328.99 g/mol
InChI-Schlüssel: RHKBSYKAAVKORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Iodo-5-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of an iodine atom, a nitro group, and a phosphonic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-nitrophenyl)phosphonic acid typically involves the introduction of the phosphonic acid group onto a pre-functionalized aromatic ring. One common method is the reaction of 2-iodo-5-nitrobenzene with a phosphonating agent such as diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the phosphonic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Iodo-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The phosphonic acid group can participate in esterification reactions to form phosphonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed:

    Reduction of the nitro group: 2-Amino-5-iodophenylphosphonic acid.

    Substitution of the iodine atom: Various substituted phenylphosphonic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Iodo-5-nitrophenyl)phosphonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used to study the interactions of phosphonic acids with biological molecules.

    Industry: It can be used in the design of supramolecular or hybrid materials, surface functionalization, and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (2-Iodo-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The nitro and iodine groups can also participate in various chemical transformations, influencing the reactivity and properties of the compound.

Vergleich Mit ähnlichen Verbindungen

    (3-Nitrophenyl)phosphonic acid: Similar structure but lacks the iodine atom.

    (4-Iodophenyl)phosphonic acid: Similar structure but lacks the nitro group.

    (2-Amino-5-iodophenyl)phosphonic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness: (2-Iodo-5-nitrophenyl)phosphonic acid is unique due to the presence of both the iodine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups with the phosphonic acid moiety makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

54185-81-8

Molekularformel

C6H5INO5P

Molekulargewicht

328.99 g/mol

IUPAC-Name

(2-iodo-5-nitrophenyl)phosphonic acid

InChI

InChI=1S/C6H5INO5P/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H2,11,12,13)

InChI-Schlüssel

RHKBSYKAAVKORW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.